![molecular formula C24H26N2O3S2 B5069761 2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5069761.png)
2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide
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Description
The compound “2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide” is a complex organic molecule. It contains functional groups such as a benzyl group, a methylsulfonyl group, an amino group, and a benzamide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the benzyl group might undergo electrophilic aromatic substitution, and the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would depend on the strength of intermolecular forces .Mechanism of Action
The mechanism of action of this compound is not known without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body.
Safety and Hazards
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-benzylsulfanylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-31(28,29)26(18-20-10-4-2-5-11-20)23-15-9-8-14-22(23)24(27)25-16-17-30-19-21-12-6-3-7-13-21/h2-15H,16-19H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUQHULPWMECQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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